3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CP-47,497 or simply CP-47. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide involves its binding to the CB1 receptor. This binding activates the receptor, leading to the modulation of various physiological functions. CP-47 has been found to have a high potency in activating the CB1 receptor, which makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific physiological function that is being modulated. For example, in the case of pain, CP-47 has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. In the case of appetite regulation, CP-47 has been found to reduce food intake, which makes it a potential candidate for the treatment of obesity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide in lab experiments are its high potency and specificity in activating the CB1 receptor. This makes it a valuable tool for studying the physiological functions that are regulated by this receptor. However, one of the limitations of using CP-47 in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on 3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide. One of the most promising directions is the development of new drugs that target the CB1 receptor for the treatment of various medical conditions. Another direction is the investigation of the potential side effects and toxicity of CP-47, which will help in the development of safe and effective drugs. Additionally, the use of CP-47 in the study of the CB1 receptor signaling pathway and its interactions with other physiological functions is an area of active research.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a high affinity for the cannabinoid receptor CB1, which is present in the central nervous system. This receptor is known to play a crucial role in the regulation of various physiological functions, including pain, appetite, and mood. Therefore, CP-47 has been investigated for its potential use in the treatment of various medical conditions, such as chronic pain, obesity, and depression.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methyl-4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-10-13(19(21)22)4-7-15(11)18-16(20)8-9-23-14-5-2-12(17)3-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAFXSJMJGWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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